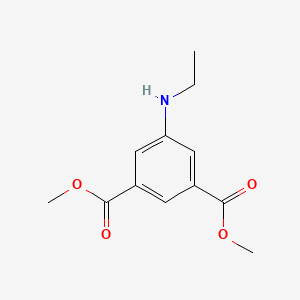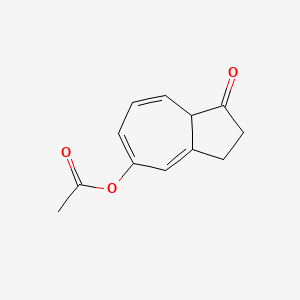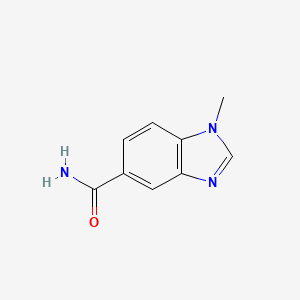
9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole is a synthetic organic compound that features a carbazole core substituted with a 2,2-dichlorocyclopropyl group and an iodine atom. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole typically involves multiple steps. One common approach is the cyclopropanation of carbazole derivatives using dichlorocarbene intermediates. The reaction conditions often include the use of chloroform and a strong base such as potassium tert-butoxide or aqueous sodium hydroxide to generate dichlorocarbene, which then reacts with the carbazole core .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of phase transfer catalysts can also facilitate the migration of reactive intermediates in the organic phase, improving the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole-quinones or reduction to form dihydrocarbazoles.
Common Reagents and Conditions
Dichlorocarbene Generation: Chloroform and potassium tert-butoxide or aqueous sodium hydroxide.
Alcoholysis: t-BuOK and DMSO.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
N-(1-alkoxy-2-propynyl) Derivatives: Formed from alcoholysis reactions.
Carbazole-quinones: Formed from oxidation reactions.
Dihydrocarbazoles: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. For example, the carbazole core can intercalate with DNA, affecting its replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(2,2-Dichlorocyclopropyl)carbazole
- 10-(2,2-Dichlorocyclopropyl)phenothiazine
- 10-(2,2-Dichlorocyclopropyl)phenoxazine
Uniqueness
9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole is unique due to the presence of both the 2,2-dichlorocyclopropyl group and the iodine atom on the carbazole core. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90279-57-5 |
|---|---|
Molekularformel |
C15H10Cl2IN |
Molekulargewicht |
402.1 g/mol |
IUPAC-Name |
9-(2,2-dichlorocyclopropyl)-3-iodocarbazole |
InChI |
InChI=1S/C15H10Cl2IN/c16-15(17)8-14(15)19-12-4-2-1-3-10(12)11-7-9(18)5-6-13(11)19/h1-7,14H,8H2 |
InChI-Schlüssel |
GHKVZIPSJBXZEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)I)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14370985.png)
![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)





![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)

